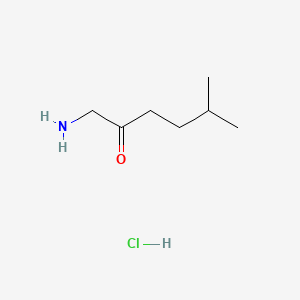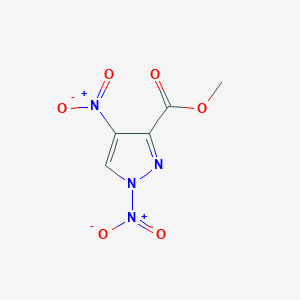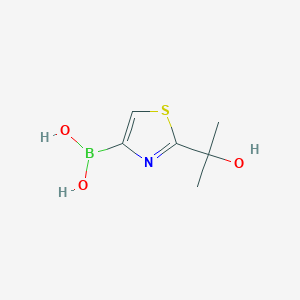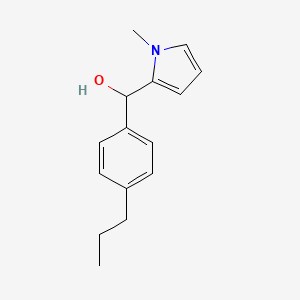
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 4-n-propylphenylmagnesium bromide in the presence of a suitable solvent and catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Scientific Research Applications
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(4-n-butylphenyl)methanol: This compound has a similar structure but with a butyl group instead of a propyl group.
1-Methyl-2-pyrrolyl-(4-n-ethylphenyl)methanol: This compound has an ethyl group instead of a propyl group and may also show different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-(4-propylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-3-5-12-7-9-13(10-8-12)15(17)14-6-4-11-16(14)2/h4,6-11,15,17H,3,5H2,1-2H3 |
InChI Key |
AAMXOWDKMIQEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


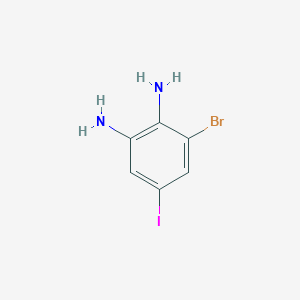
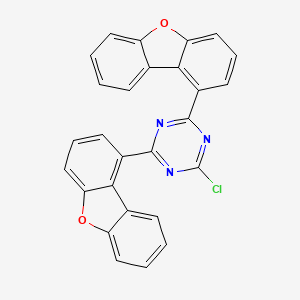
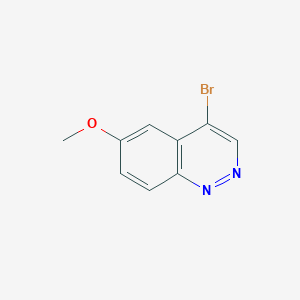
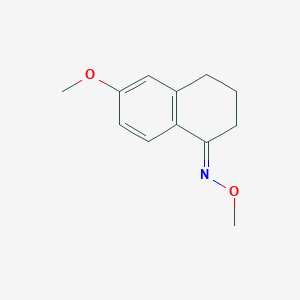
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
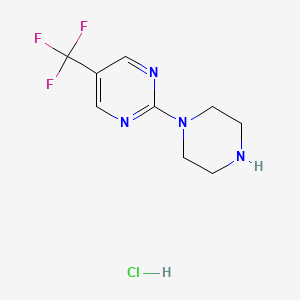
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
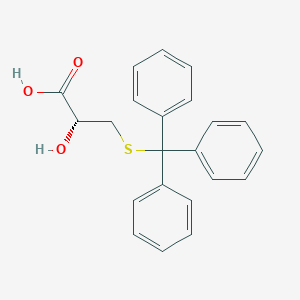
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
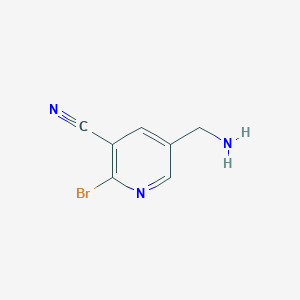
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
